molecular formula C8H9FO2S B13246731 3,4-Dimethylbenzene-1-sulfonyl fluoride

3,4-Dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13246731
M. Wt: 188.22 g/mol
InChI Key: WCVRBSQUWGOVMC-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S It is a sulfonyl fluoride derivative of dimethylbenzene, characterized by the presence of two methyl groups attached to the benzene ring at positions 3 and 4, and a sulfonyl fluoride group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides often involves the use of sulfur tetrafluoride (SF4) as a fluorinating agent. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues such as serine, threonine, or cysteine in enzymes. This covalent modification leads to the inactivation of the enzyme, making sulfonyl fluorides effective as enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzenesulfonyl Chloride: Similar to 3,4-Dimethylbenzene-1-sulfonyl fluoride but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-Methylbenzenesulfonyl Fluoride: Contains a single methyl group and a sulfonyl fluoride group.

Uniqueness

This compound is unique due to the presence of two methyl groups, which enhance its reactivity in electrophilic aromatic substitution reactions. Additionally, the sulfonyl fluoride group provides stability and resistance to hydrolysis, making it a valuable compound in various applications .

Properties

IUPAC Name

3,4-dimethylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVRBSQUWGOVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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